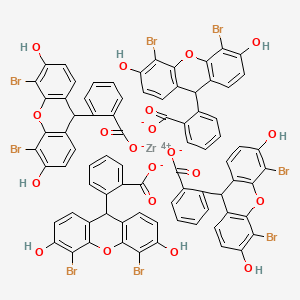
9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- typically involves the condensation of an aminoketone with a pyranoindolizine compound. The reaction conditions often require a condensation-ring closing reaction to form the desired hexa-cyclic structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: The compound can undergo substitution reactions, particularly at the amino and diethylaminoethyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to potential antitumor effects. It may also inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- include other acridine derivatives such as camptothecin and its derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- lies in its specific amino and diethylaminoethyl substitutions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
148902-88-9 |
|---|---|
Molekularformel |
C19H23N3O |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-amino-10-[2-(diethylamino)ethyl]acridin-9-one |
InChI |
InChI=1S/C19H23N3O/c1-3-21(4-2)12-13-22-16-10-6-5-8-14(16)19(23)18-15(20)9-7-11-17(18)22/h5-11H,3-4,12-13,20H2,1-2H3 |
InChI-Schlüssel |
VCIFMTRVDYUZLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC=C31)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


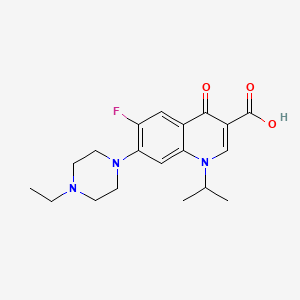
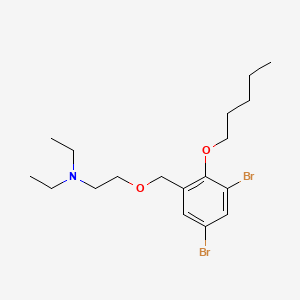
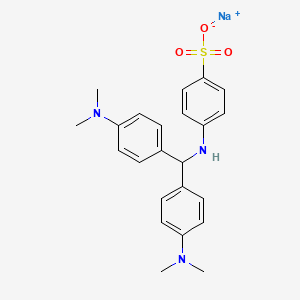



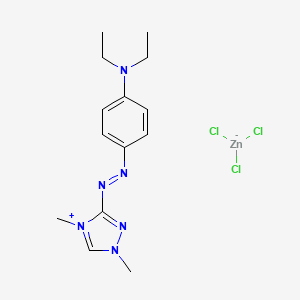
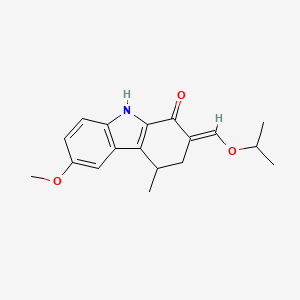

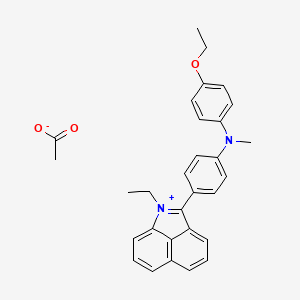
![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)

